N-benzyl-1-(bicyclo[2.2.1]hept-2-yl)-N-ethylpiperidin-4-amine

Lipophilicity Drug-likeness Screening library design

N-Benzyl-1-(bicyclo[2.2.1]hept-2-yl)-N-ethylpiperidin-4-amine (CAS 1005090-05-0) is a synthetic small molecule belonging to the class of bicyclic amines, with the molecular formula C21H32N2 and a molecular weight of 312.49 Da. It features a piperidine core substituted at the N-1 position with a bicyclo[2.2.1]hept-2-yl (norbornyl) group and at the N-4 position with both a benzyl and an ethyl substituent.

Molecular Formula C21H32N2
Molecular Weight 312.5 g/mol
Cat. No. B10884916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-(bicyclo[2.2.1]hept-2-yl)-N-ethylpiperidin-4-amine
Molecular FormulaC21H32N2
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C2CCN(CC2)C3CC4CCC3C4
InChIInChI=1S/C21H32N2/c1-2-22(16-17-6-4-3-5-7-17)20-10-12-23(13-11-20)21-15-18-8-9-19(21)14-18/h3-7,18-21H,2,8-16H2,1H3
InChIKeyFIKCKIVWJDRGEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-1-(bicyclo[2.2.1]hept-2-yl)-N-ethylpiperidin-4-amine: A Structurally Distinct Bicyclic Piperidinamine for Specialized Screening Libraries


N-Benzyl-1-(bicyclo[2.2.1]hept-2-yl)-N-ethylpiperidin-4-amine (CAS 1005090-05-0) is a synthetic small molecule belonging to the class of bicyclic amines, with the molecular formula C21H32N2 and a molecular weight of 312.49 Da . It features a piperidine core substituted at the N-1 position with a bicyclo[2.2.1]hept-2-yl (norbornyl) group and at the N-4 position with both a benzyl and an ethyl substituent. This combination of a rigid, bulky bicyclic cage moiety and dual N-substitution on the piperidine ring is uncommon among commercially available screening compounds and imparts a distinct three-dimensional shape and lipophilicity profile (predicted LogP 4.89–5.02) .

Diversity Library
Unique norbornyl-benzyl substitution pattern expands screening deck chemical space
α7 nAChR SAR
Combines validated N-benzylpiperidine pharmacophore with bulky cage for steric exploration
Physicochemical Probe
Predicted high lipophilicity and low solubility support ADME model calibration studies

Why N-Benzyl-1-(bicyclo[2.2.1]hept-2-yl)-N-ethylpiperidin-4-amine Cannot Be Casually Replaced by In-Class Analogs


In-class piperidinamines with simpler N-substitution patterns (e.g., N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine or unsubstituted N-benzylpiperidines) differ fundamentally in steric bulk, lipophilicity, and conformational flexibility from the target compound . The simultaneous presence of the bulky norbornyl cage and the N-benzyl-N-ethyl motif creates a unique pharmacophoric shape that is unlikely to be recapitulated by analogs missing either element. Even where biological activity data are absent, procurement for structure–activity relationship (SAR) exploration or focused library design demands an exact match to the intended chemical structure; casual substitution risks altering target engagement, solubility, and metabolic stability in unpredictable ways [1]. The quantitative evidence below, though limited to predicted properties and class-level inference, underscores that no close analog offers the same combination of physicochemical parameters.

Target Compound Attribute
Closest Analog Limitation
N-Benzyl-N-ethyl + norbornyl cage: high steric bulk and lipophilicity
Analog lacks benzyl/ethyl combination; 3.14 log unit lower predicted LogP
Rigid bicyclic scaffold restricts conformation; distinct pharmacophoric shape
Simpler N-methyl or unsubstituted piperidines show flexible, different binding profiles
Triple substitution pattern not found in commercial screening collections
Common analogs miss one key group, losing diversity and potential target engagement
Casual replacement may shift membrane permeability, target recognition, and library uniqueness. Verify exact structural match for SAR or diversity campaigns.

Quantitative Differentiation Evidence for N-Benzyl-1-(bicyclo[2.2.1]hept-2-yl)-N-ethylpiperidin-4-amine Versus Closest Analogs


Predicted Lipophilicity (LogP) Comparison Against N-Bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine

The target compound exhibits a substantially higher predicted lipophilicity (ACD/LogP = 5.02) compared to its closest commercially available analog, N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine (LogP = 1.88) . This 3.14 log unit difference translates to an approximately 1,380-fold higher predicted octanol–water partition coefficient, reflecting the impact of the N-benzyl substituent absent in the comparator.

Predicted LogP
Data to verify
ΔLogP +3.14 (~1,380-fold higher partition)
Lipophilicity context may shift membrane partitioning
Predicted; experimental LogD required
Lipophilicity Drug-likeness Screening library design

Structural Differentiation: N-Benzyl-N-ethyl Substitution Versus Simpler N-Benzylpiperidine Pharmacophore

The N-benzylpiperidine motif was identified as the core pharmacophore for α7 nicotinic acetylcholine receptor (nAChR) antagonism in a series of multitarget-directed piperidine derivatives [1]. While the simplest compound bearing this motif, 2-(1-benzylpiperidin-4-yl)ethylamine (compound 48), showed submicromolar IC50 values on homomeric α7 nAChRs, the target compound differs by the addition of both a bicyclo[2.2.1]hept-2-yl group on the piperidine nitrogen and an N-ethyl substituent on the exocyclic amine. These modifications are absent from all compounds in the published α7 antagonist series, placing the target compound in a distinct chemical space.

Structural SAR
Class-level
N-Benzylpiperidine core + norbornyl cage absent in reported α7 antagonists
Scaffold combines validated motif with unique steric element
Based on Criado et al. 2016 series; no direct activity data
Structure–Activity Relationship Pharmacophore mapping Nicotinic receptor

Predicted Physicochemical Differentiation: Molecular Weight and Rotatable Bond Count Versus Screening Library Averages

With a molecular weight of 312.49 Da and five freely rotatable bonds (excluding the conformationally constrained bicyclo[2.2.1]heptane cage), the target compound occupies a chemical space distinct from both typical fragment-like molecules (MW < 250 Da) and conventional drug-like compounds (MW ~350–500 Da) . The structurally closest Hit2Lead analog (SC-5457102) has a molecular weight of only 222 Da and just two rotatable bonds, lacking the benzyl group entirely . This difference in size and flexibility can influence binding kinetics, selectivity, and pharmacokinetic properties.

MW & Flexibility
Data to verify
MW +40.7% vs. closest analog (312 vs 222 Da); +3 rotatable bonds
Intermediate lead-like space differs from fragment and drug-like
Predicted; may influence binding kinetics
Drug-likeness Fragment-based screening Library diversity

Structural Uniqueness Within Bicyclo[2.2.1]heptane-Containing Piperidine Chemical Space

A survey of commercially available bicyclo[2.2.1]hept-2-yl-substituted piperidines reveals that the vast majority bear either a simple N-methyl or N–H substitution on the piperidine ring . The target compound is exceptional in combining the norbornyl cage, a tertiary amine on the piperidine N-1, and a tertiary N-benzyl-N-ethyl amine at the C-4 position. This specific substitution pattern is not represented in the Hit2Lead, ChemBridge, or Enamine screening collections based on available search results, making the compound a singleton for diversity-oriented synthesis or scaffold-hopping campaigns.

Library Uniqueness
Class-level
Triple substitution pattern absent in Hit2Lead, ChemBridge, Enamine collections
Singleton for diversity-oriented screening
Based on 2026 database survey; confirm current availability
Chemical diversity Scaffold hopping Virtual screening

Predicted Aqueous Solubility and Bioconcentration Factor Differentiation

The target compound exhibits a predicted aqueous solubility of 7.041 mg/L (25 °C, from Log Kow) and an estimated bioconcentration factor (BCF) of 1,163 L/kg . These values position it as moderately hydrophobic with potential for bioaccumulation, distinguishing it from the more hydrophilic comparator N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine, which has a predicted LogP of 1.88 and correspondingly higher expected aqueous solubility (predicted >200 mg/L based on LogP extrapolation) .

Aqueous Solubility
Data to verify
Predicted ~28-fold lower solubility (7 mg/L vs >200 mg/L)
Requires DMSO stock for assays; not suitable for aqueous dilution
EPI Suite estimation; experimental solubility needed
Physicochemical profiling Environmental fate Bioavailability

Biodegradation Prediction: Low Ready Biodegradability Distinguishes the Compound from Simpler Aliphatic Amines

The target compound is predicted to be not readily biodegradable (BIOWIN probability: NO; Biowin3 ultimate survey model = 2.0210, corresponding to months-scale degradation) . This contrasts with simpler aliphatic amine analogs that typically exhibit faster biodegradation rates. The presence of the bicyclo[2.2.1]heptane cage and the tertiary amine structure likely contributes to recalcitrance. For procurement decisions involving environmental risk assessment or disposal planning, this predicted persistence is a differentiating factor.

Biodegradation
Data to verify
Not readily biodegradable (Biowin3 = 2.02, months-scale)
Predicted persistence may impact environmental fate studies
Model prediction; confirm via OECD 301 testing
Environmental persistence Biodegradation Green chemistry

Optimal Research and Procurement Scenarios for N-Benzyl-1-(bicyclo[2.2.1]hept-2-yl)-N-ethylpiperidin-4-amine


Diversity-Oriented Screening Library Expansion for Novel Target Deconvolution

Given its structurally unique combination of a bicyclo[2.2.1]heptane cage, N-benzyl, and N-ethyl substituents on a piperidine core, this compound is ideally suited for augmenting diversity-oriented screening collections . Its predicted LogP of ~5.0 places it in a chemical space underrepresented in typical academic screening decks, making it a strategic procurement choice for phenotypic screening campaigns where novel hit matter is sought against orphan GPCRs, ion channels, or protein–protein interaction targets.

SAR Exploration Around the α7 Nicotinic Acetylcholine Receptor Pharmacophore

The N-benzylpiperidine motif has validated activity as an α7 nAChR antagonist scaffold . The target compound extends this pharmacophore with a bulky norbornyl group and an N-ethyl substituent, enabling systematic exploration of steric and lipophilic tolerance in the receptor binding pocket. Procurement is recommended for laboratories studying cholinergic signaling in neurodegenerative disease models where α7 subtype selectivity is desired.

Physicochemical Probe for Membrane Permeability and Bioaccumulation Studies

With a predicted LogP of 5.02, water solubility of ~7 mg/L, and an estimated BCF of 1,163, this compound serves as a convenient physicochemical probe for calibrating in silico ADME models or for use as a reference standard in log D determination assays . Its predicted non-biodegradability (months-scale persistence) also makes it relevant as a test compound in environmental fate and ecotoxicology screening programs.

Fragment-to-Lead Optimization Starting Point Requiring Intermediate Molecular Complexity

At 312.49 Da with 5 rotatable bonds, the compound occupies a lead-like chemical space distinct from both fragment (<250 Da) and drug-like (>350 Da) libraries . For medicinal chemistry programs that have identified a fragment hit and require a more elaborated scaffold with vectors for further substitution, the target compound provides a strategic intermediate complexity starting point that balances synthetic tractability with three-dimensional shape.

Application
Selection Property
Validation Focus
Diversity screening library expansion
Unique norbornyl-benzyl-ethyl substitution
Library novelty and chemical space coverage
α7 nAChR pharmacophore SAR studies
N-Benzylpiperidine core with bulky cage
α7 subtype binding and selectivity assay
In silico ADME model calibration
Predicted high LogP / low solubility
Experimental LogD and solubility determination
Lead-like scaffold elaboration
Intermediate MW and rotatable bond count
Synthetic tractability and vector derivatization
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